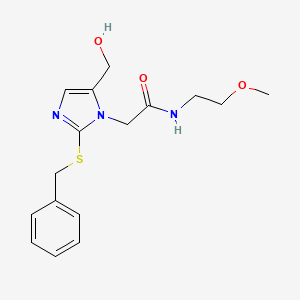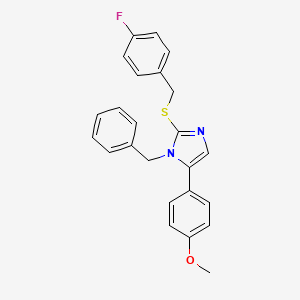
クエン酸メプタジノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meptazinol Citrate is an opioid analgesic developed by Wyeth in the 1970s. It is primarily used for the treatment of moderate to severe pain, including pain associated with childbirth and surgical operations . Meptazinol Citrate is a 3-phenylazepane derivative and is known for its mixed agonist/antagonist activity at opioid receptors, which affords it a lower risk of dependence and abuse compared to full μ-opioid receptor agonists like morphine .
科学的研究の応用
Meptazinol Citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying opioid receptor interactions and the development of new analgesics.
Biology: Research on Meptazinol Citrate helps in understanding the biological mechanisms of pain and analgesia.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in pain management, particularly in obstetrics and postoperative care.
Industry: Meptazinol Citrate is used in the pharmaceutical industry for the development of pain relief medications
作用機序
Target of Action
Meptazinol primarily targets the μ-opioid receptors . These receptors play a crucial role in pain perception and analgesia. Meptazinol is a partial μ-opioid receptor agonist , which means it binds to these receptors but only partially activates them .
Mode of Action
Meptazinol interacts with its targets (μ-opioid receptors) in a unique way. It exhibits mixed agonist/antagonist activity , which affords it a lower risk of dependence and abuse than full μ agonists like morphine . This interaction results in changes in the perception of pain, providing analgesic effects .
Biochemical Pathways
It’s known that opioid receptors, including the μ-opioid receptors, are involved in various biochemical pathways influencing pain perception and analgesia .
Pharmacokinetics
Upon oral administration, Meptazinol is rapidly absorbed, with peak drug concentrations observed between 0.5 to 3 hours after dosage . The elimination of Meptazinol also proceeds rapidly, with a half-life of approximately 3.39 hours after a single dose and 4.97 hours after multiple doses . There is no accumulation of Meptazinol above that expected from the single-dose kinetics . The bioavailability of Meptazinol ranges from 1.9 to 18.5% .
Result of Action
The molecular and cellular effects of Meptazinol’s action are primarily related to its analgesic properties. It suppresses H2O2-induced apoptosis by restoring mitochondrial membrane potential and inhibiting caspase-3 activation . It also lessens the generation of reactive oxygen species and enhances the production of glutathione (GSH) and the activity of superoxide dismutase (SOD) .
Action Environment
The action, efficacy, and stability of Meptazinol can be influenced by various environmental factors. For instance, the onset of action is faster than that with other analgesics, but the duration is shorter than that of morphine, buprenorphine, and pentazocine This suggests that the timing and frequency of administration can significantly impact the drug’s effectiveness
生化学分析
Biochemical Properties
Meptazinol Citrate is a 3-phenylazepane derivative . It has a mixed agonist/antagonist activity which affords it a lower risk of dependence and abuse than full μ agonists like morphine . It exhibits a short onset of action, but also a shorter duration of action relative to other opioids such as morphine, pentazocine, or buprenorphine .
Cellular Effects
Meptazinol Citrate has been found to have a significant analgesic effect in patients recovering from major abdominal surgery . The most common side-effects are feeling sick (nausea), constipation or diarrhoea, and feeling dizzy or sleepy .
Molecular Mechanism
The analgesic action of Meptazinol Citrate is believed to be due to its reaction with opioid receptors, and partly due to an effect on central cholinergic transmission . It has been demonstrated to reverse ouabain- and adrenaline-induced arrythmia, and ventricular fibrillation induced by hypothermia .
Temporal Effects in Laboratory Settings
In a single-blind study of several doses of Meptazinol Citrate in patients recovering from major abdominal surgery, there was a dose-related significant analgesic effect from i.m. doses exceeding 50 mg . Pain relief was maximal at the end of 1 h and the duration of effect of the 100-mg dose was approximately 5 h .
Dosage Effects in Animal Models
In animal models, Meptazinol Citrate was estimated to be 2 to 5 times less potent than morphine and less potent than, or equipotent to, pentazocine . It has been noted to have a potent analgesic effect in rats, mice and monkeys .
Metabolic Pathways
The specific metabolic pathways of Meptazinol Citrate are not fully documented. It is known that the drug is rapidly metabolized to the glucuronide, and mostly excreted in the urine .
Transport and Distribution
The specific transport and distribution mechanisms of Meptazinol Citrate within cells and tissues are not fully documented. It is known that the drug is rapidly metabolized and mostly excreted in the urine .
Subcellular Localization
The specific subcellular localization of Meptazinol Citrate is not fully documented. It is known that the drug is rapidly metabolized and mostly excreted in the urine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Meptazinol Citrate involves the formation of the 3-phenylazepane core structure. The process typically includes the following steps:
Formation of the Azepane Ring: This involves the cyclization of appropriate precursors to form the azepane ring.
Introduction of the Phenyl Group: The phenyl group is introduced at the 3-position of the azepane ring through a substitution reaction.
Formation of the Citrate Salt: The final step involves the reaction of Meptazinol with citric acid to form Meptazinol Citrate.
Industrial Production Methods: Industrial production of Meptazinol Citrate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Oxidation: Meptazinol Citrate can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the azepane ring, potentially leading to the formation of reduced derivatives.
Substitution: The phenyl group in Meptazinol Citrate can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products:
Oxidation Products: Oxidized derivatives of Meptazinol Citrate.
Reduction Products: Reduced forms of the azepane ring.
Substitution Products: Substituted phenyl derivatives.
類似化合物との比較
Morphine: A full μ-opioid receptor agonist with a higher risk of dependence and abuse.
Pentazocine: Another mixed agonist/antagonist opioid with similar analgesic properties.
Buprenorphine: A partial μ-opioid receptor agonist with a longer duration of action.
Uniqueness of Meptazinol Citrate: Meptazinol Citrate is unique due to its rapid onset of action and shorter duration of action compared to other opioids like morphine and buprenorphine. Its mixed agonist/antagonist activity provides effective pain relief with a lower risk of dependence and abuse .
特性
IUPAC Name |
3-(3-ethyl-1-methylazepan-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C6H8O7/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,11,17H,3-5,9-10,12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTYWPAREFSLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)
![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)

![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)


![2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2356041.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/new.no-structure.jpg)

![N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide](/img/structure/B2356047.png)

![(3Z)-1,1,1-trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}pent-3-en-2-one](/img/structure/B2356050.png)
![N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2356052.png)
